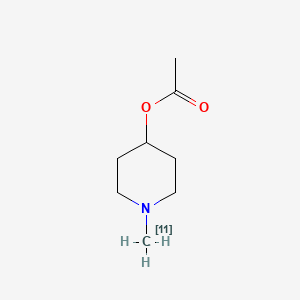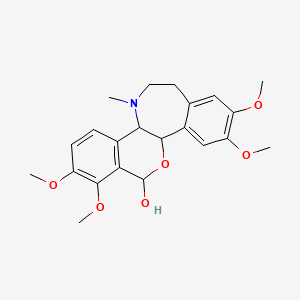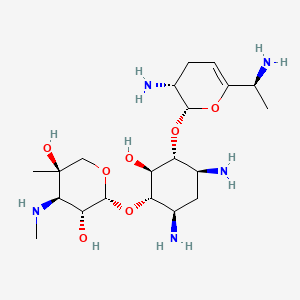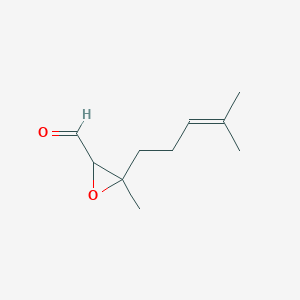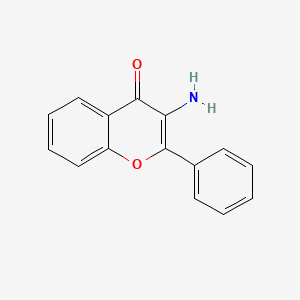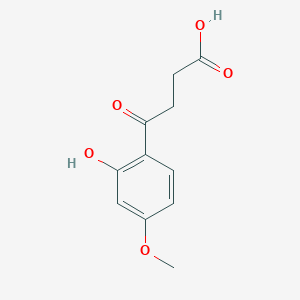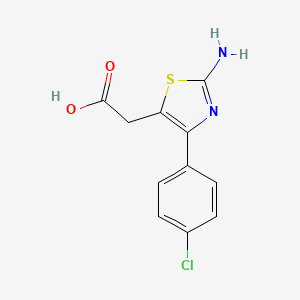
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Overview
Description
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid, also known as CPTAA, is an organic compound belonging to the thiazole family. It is a colorless solid that is soluble in water and ethanol. CPTAA is a versatile compound that has a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is used as a reagent in the synthesis of various compounds and as a building block for the production of pharmaceuticals. CPTAA has also been used in the study of enzyme mechanisms and in the development of new drugs.
Scientific Research Applications
Synthetic Routes and Structural Insights
Thiazole derivatives, including compounds similar to 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid, are of interest due to their structural properties and potential biological activities. For example, the synthesis and structural analysis of novel substituted thiazolidin-4-ones highlight the interest in thiazole derivatives for their potential use in pharmaceuticals and agrochemicals. These compounds are synthesized through reactions involving chloral with substituted anilines, leading to a variety of products depending on reaction conditions, showcasing the versatility of thiazole frameworks in synthetic chemistry (Issac & Tierney, 1996).
Antioxidant and Anti-inflammatory Properties
Research on benzofused thiazole derivatives reveals their evaluation for antioxidant and anti-inflammatory activities. Such studies indicate the potential of thiazole derivatives in developing therapeutic agents. The compounds were assessed for their in vitro antioxidant and anti-inflammatory activities, suggesting the utility of thiazole-based compounds in medicinal chemistry for creating new treatment options (Raut et al., 2020).
Environmental and Biological Interactions
The environmental behavior and potential impacts of chemically related compounds, like chlorophenols and chlorinated hydrocarbons, have been studied to understand their toxicity and degradation mechanisms. These insights are crucial for assessing the environmental safety and biodegradation potential of thiazole derivatives. Research on microbial catabolism of structurally related compounds demonstrates the ability of microorganisms to degrade complex organic molecules, which could be relevant for the environmental management of thiazole-based compounds (Laird et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, thiazole derivatives have shown promise as potential anticancer drugs .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various targets, including topoisomerase ii , and various cancerous cell lines .
Mode of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription processes, leading to cell death .
Pharmacokinetics
The compound’s melting point is reported to be between 169-171 °c , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with inducing cell death in various cancerous cell lines .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . For instance, the compound may inhibit an enzyme involved in a critical metabolic pathway, leading to a decrease in the production of essential metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids, carbohydrates, and lipids. These interactions can affect the levels of various metabolites and influence the overall metabolic flux . For example, the compound may inhibit an enzyme involved in the breakdown of amino acids, leading to an accumulation of certain metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can influence its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound within the cell can also affect its interactions with other biomolecules and its overall biological activity.
properties
IUPAC Name |
2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDLQBPCFGMSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198045 | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49779-99-9 | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key findings of the research on 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives?
A1: The research focused on synthesizing a new series of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids (6a-k) and esters (7a-l). These compounds were created by condensing thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate. [] The study demonstrated that these newly synthesized compounds exhibit promising anti-inflammatory and analgesic properties. Specifically, they showed anti-inflammatory activity ranging from 55-80%, compared to 85% for the reference drug ibuprofen. Additionally, they displayed analgesic activity ranging from 40-58%, compared to 57% for the reference drug aspirin. [] This suggests that these compounds could potentially be developed into new drugs for treating pain and inflammation.
Q2: What is the significance of the structure-activity relationship (SAR) in this research?
A2: While the research paper [] doesn't delve deep into specific SAR details, it lays the groundwork for future investigation. By synthesizing a series of derivatives (6a-k and 7a-l) with variations in the 2-amino substituent, the study implicitly sets the stage for exploring how these structural modifications impact anti-inflammatory and analgesic activity. Future research could systematically alter substituents on the thiazole ring and the acetic acid/ester moiety to optimize potency and potentially uncover the pharmacophore responsible for the observed biological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








